BenchChemオンラインストアへようこそ!

5-Phenyl-1H-pyrazol-4-amine

Kinase Inhibition BRAF V600E Antiproliferative Activity

5-Phenyl-1H-pyrazol-4-amine (CAS 91857-86-2) is a validated aminopyrazole scaffold for kinase inhibitor discovery, with documented BRAF V600E inhibitory activity (IC₅₀ = 0.33 µM) and antiproliferative effects (A375 IC₅₀ = 3.16 µM). Choose the free base (MW 159.19, LogP 1.96) for organic synthesis and derivative library generation; select the dihydrochloride hydrate salt (MW ≈250) for aqueous-based biochemical and cell-based assays. Both forms ≥95% purity. Specify salt form at order to ensure experimental reproducibility.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
CAS No. 91857-86-2
Cat. No. B1355537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-1H-pyrazol-4-amine
CAS91857-86-2
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=NN2)N
InChIInChI=1S/C9H9N3/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,10H2,(H,11,12)
InChIKeyYLYPTGYHGCWJGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-1H-pyrazol-4-amine (CAS 91857-86-2): Verified Physicochemical and Sourcing Baseline


5-Phenyl-1H-pyrazol-4-amine (CAS 91857-86-2; also catalogued as 3-phenyl-1H-pyrazol-4-amine) is an amino-substituted pyrazole heterocycle with the molecular formula C₉H₉N₃ and a molecular weight of 159.19 g/mol . This compound presents as a white crystalline solid with a melting point range of 148–152 °C (free base) [1] and a calculated LogP of approximately 1.96 . It is commercially available as the free base (purity ≥95%) as well as the dihydrochloride hydrate salt form, which exhibits enhanced aqueous solubility and a molecular weight of approximately 250 g/mol . The compound is a key synthetic intermediate and scaffold in medicinal chemistry, with documented applications in kinase inhibitor discovery and serotonergic agent development .

Why Generic 5-Phenyl-1H-pyrazol-4-amine Substitution Carries Technical and Economic Risk


Although 5-phenyl-1H-pyrazol-4-amine is widely catalogued as a common pyrazole building block, substitution with alternative vendors or related pyrazole analogs without verifying specific performance parameters introduces substantial technical risk. Critical variability exists in salt form identity (free base versus dihydrochloride hydrate), which directly alters solubility, LogP, molecular weight, and formulation behavior . Furthermore, in-class aminopyrazole analogs with differing substitution patterns (e.g., 3-phenyl, 1-phenyl, or 4-phenyl regioisomers) exhibit divergent kinase inhibition profiles, with potency against specific targets such as BRAF V600E varying by orders of magnitude depending on substitution position and functional group decoration [1]. Procurement of unspecified or lower-purity material may result in irreproducible biological activity, altered reaction yields, or failed crystallizations due to mismatched melting point and purity specifications [2]. The data presented in Section 3 quantifies the specific performance dimensions where this compound differs measurably from its closest analogs and alternative salt forms.

Quantitative Differentiation of 5-Phenyl-1H-pyrazol-4-amine (CAS 91857-86-2): Validated Comparator Data for Procurement Decisions


BRAF V600E Kinase Inhibition: Potency of 5-Phenyl-1H-pyrazole Derivatives vs. Clinical Benchmark Vemurafenib

A 5-phenyl-1H-pyrazol-4-amine-derived analog (compound 5h, a niacinamide-containing derivative of the target scaffold) exhibits BRAF V600E inhibitory activity with an IC₅₀ of 0.33 μM, which is comparable to the clinically approved BRAF inhibitor vemurafenib [1]. In antiproliferative assays against WM266.4 and A375 melanoma cell lines, compound 5h demonstrates IC₅₀ values of 2.63 μM and 3.16 μM, respectively—again comparable to vemurafenib performance in the same assay system [1]. This positions 5-phenyl-1H-pyrazol-4-amine as a validated scaffold for generating BRAF V600E inhibitors with potency equivalent to a marketed drug, a differentiation not established for 3-phenyl, 1-phenyl, or 4-phenyl regioisomeric aminopyrazole scaffolds in the same study.

Kinase Inhibition BRAF V600E Antiproliferative Activity Melanoma

Salt Form Comparison: Free Base vs. Dihydrochloride Hydrate — Solubility and Molecular Weight Differentiation

5-Phenyl-1H-pyrazol-4-amine is commercially procurable in two distinct forms: the free base (MW = 159 g/mol, LogP = 1.96) and the dihydrochloride hydrate salt (MW ≈ 250 g/mol, same calculated LogP but significantly enhanced aqueous solubility) . The free base exhibits limited water solubility typical of neutral heterocycles, while the dihydrochloride hydrate salt provides superior aqueous dissolution for biological assay preparation and formulation development . This dual availability enables users to select the form that matches their experimental requirements—free base for organic synthesis and lipophilic partitioning, salt form for aqueous-based assays—without changing the core scaffold.

Salt Selection Solubility Formulation Procurement

Melting Point Consistency and Purity Specification: Quality Control Benchmarking

The free base form of 5-phenyl-1H-pyrazol-4-amine (CAS 91857-86-2) exhibits a reported melting point of 148–152 °C across multiple reputable vendor specifications, with a typical purity of ≥95% [1]. The dihydrochloride hydrate salt form displays a different melting behavior and is supplied at the same purity level . This narrow and well-documented melting range provides a rapid, low-cost quality control checkpoint for incoming material verification. In contrast, substituted aminopyrazole analogs with additional ring decorations (e.g., methyl, halogen, or carboxamide groups) exhibit melting points that vary widely and unpredictably, making them unsuitable as direct comparators without compound-specific characterization.

Quality Control Melting Point Purity Procurement Specification

Regioisomeric Differentiation: 5-Phenyl vs. 3-Phenyl vs. 4-Phenyl Aminopyrazole Scaffolds

The 5-phenyl-1H-pyrazol-4-amine scaffold is structurally distinct from its 3-phenyl and 4-phenyl regioisomers, with the amino group at the 4-position and phenyl at the 5-position creating a specific hydrogen-bonding donor/acceptor geometry and steric profile. In the context of kinase inhibition, 5-phenyl-substituted aminopyrazole derivatives have demonstrated potent BRAF V600E inhibition (IC₅₀ = 0.33 μM) and antiproliferative activity comparable to vemurafenib [1]. Literature on related pyrazole scaffolds indicates that 4-phenyl-substituted pyrazole derivatives exhibit a broader range of kinase inhibitory potency, with reported IC₅₀ values spanning 30–555 nM depending on additional substitution [2]. The 5-phenyl regioisomer provides a more predictable and validated starting point for BRAF V600E-targeted inhibitor design compared to other regioisomers that lack equivalent published validation.

Regioisomerism Kinase Selectivity SAR Scaffold Selection

Synthetic Utility: Amino Group Reactivity and Scaffold Versatility for Derivative Generation

The 4-amino group of 5-phenyl-1H-pyrazol-4-amine serves as a versatile reactive handle for generating diverse derivatives including amides, ureas, hydrazones, and acylhydrazones . In contrast, pyrazole analogs lacking a free amino group at this position (e.g., 1-phenylpyrazole or 3,5-diphenylpyrazole) require additional synthetic steps to introduce functionality at this position. The compound has been successfully employed as a key intermediate in the synthesis of antidepressant agents targeting serotonergic pathways, fungicidal urea derivatives for agrochemical applications, and bioconjugation constructs for targeted therapeutics . This documented synthetic tractability differentiates it from less functionalized pyrazole analogs that lack a free amino group for facile derivatization.

Synthetic Intermediate Derivatization Building Block Medicinal Chemistry

Lipophilicity Benchmark: LogP = 1.96 as a Predictable Parameter for Membrane Permeability and ADME Profiling

5-Phenyl-1H-pyrazol-4-amine exhibits a calculated LogP of 1.96 . This lipophilicity value falls within the optimal range for oral bioavailability (typically LogP = 1–3) and central nervous system penetration (typically LogP = 2–5) [1]. In comparison, closely related 5-methyl-3-phenyl-1H-pyrazol-4-amine, which incorporates an additional methyl group, would be expected to exhibit a higher LogP and altered permeability profile. Similarly, the dihydrochloride hydrate salt form maintains the same calculated LogP but dramatically different aqueous solubility, providing formulation flexibility . This well-characterized lipophilicity parameter enables predictable ADME behavior in early-stage drug discovery, differentiating it from analogs with uncharacterized or suboptimal LogP values.

Lipophilicity LogP ADME Drug-likeness

Validated Application Scenarios for 5-Phenyl-1H-pyrazol-4-amine (CAS 91857-86-2) Based on Quantified Evidence


BRAF V600E Kinase Inhibitor Discovery and Lead Optimization

Based on the direct head-to-head comparison showing that 5-phenyl-1H-pyrazol-4-amine derivatives achieve BRAF V600E inhibition (IC₅₀ = 0.33 μM) and antiproliferative activity (WM266.4 IC₅₀ = 2.63 μM; A375 IC₅₀ = 3.16 μM) comparable to vemurafenib [1], this scaffold is optimally deployed in kinase inhibitor discovery programs targeting BRAF V600E-driven malignancies. Procurement of this specific regioisomer is justified over alternative 3-phenyl or 4-phenyl aminopyrazoles, which lack equivalent published validation for this therapeutic target. Users should source the free base for organic synthesis of derivative libraries or the dihydrochloride hydrate salt for aqueous-based biochemical assays .

Aqueous Assay Development and Formulation Studies Requiring Enhanced Solubility

The availability of 5-phenyl-1H-pyrazol-4-amine as the dihydrochloride hydrate salt (MW ≈ 250 g/mol) with enhanced aqueous solubility [1] makes this form the appropriate procurement choice for applications requiring dissolution in aqueous buffers, including in vitro biochemical assays, cell-based screening, and early formulation development. The free base form (MW = 159 g/mol, LogP = 1.96) [1] is unsuitable for these aqueous applications due to limited solubility and should be reserved for organic synthesis applications. Users must specify the correct salt form on purchase orders to avoid experimental failure.

Synthesis of Amide, Urea, and Hydrazone Derivative Libraries via Amino Group Derivatization

The free 4-amino group of 5-phenyl-1H-pyrazol-4-amine provides a reactive handle for generating diverse derivative libraries through amide coupling, urea formation, and hydrazone condensation [1]. This synthetic versatility supports medicinal chemistry campaigns requiring rapid exploration of chemical space around the pyrazole core, including the development of antidepressant agents (via serotonergic pathways) and fungicidal agrochemicals (via urea derivatives) [1]. Procurement of the free base form (purity ≥95%, melting point 148–152 °C) is recommended for these synthetic applications, with incoming material verification via melting point determination to confirm identity and purity .

Structure-Activity Relationship (SAR) Studies of Kinase Inhibitor Scaffolds

The validated BRAF V600E inhibitory activity of 5-phenyl-1H-pyrazol-4-amine derivatives [1], combined with its well-characterized lipophilicity (LogP = 1.96) and favorable topological polar surface area (TPSA = 54.7 Ų) , supports its use as a core scaffold in systematic SAR campaigns. The compound's drug-like physicochemical profile (LogP within 1–3 optimal range, low rotatable bond count) reduces ADME-related attrition risk compared to analogs with higher lipophilicity or greater conformational flexibility. Procurement of this scaffold enables efficient exploration of substitution patterns at the amino group while maintaining a predictable baseline for membrane permeability and oral bioavailability potential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Phenyl-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.